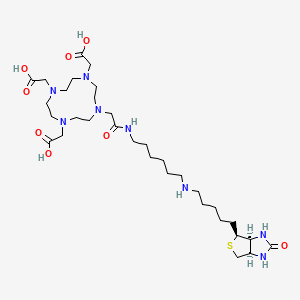
Cabiotraxetan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cabiotraxetan is a therapeutic carrier.
Applications De Recherche Scientifique
Cabiotraxetan is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medical imaging and therapeutic interventions. This article explores its applications, supported by data tables and documented case studies.
Medical Imaging
Nuclear Medicine : this compound is utilized in the formulation of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). By chelating radioisotopes such as Gallium-68 or Technetium-99m, it allows for targeted imaging of tumors and other pathological conditions.
| Isotope | Application | Imaging Technique |
|---|---|---|
| Gallium-68 | PET imaging of neuroendocrine tumors | PET |
| Technetium-99m | SPECT imaging for various cancers | SPECT |
Therapeutic Applications
Targeted Radiotherapy : this compound's ability to bind to specific isotopes enables its use in targeted radiotherapy. This application is particularly promising in treating cancers where localized radiation can minimize damage to surrounding healthy tissues.
Case Study: Targeted Radiotherapy
A clinical trial investigated the efficacy of this compound conjugated with Lutetium-177 in patients with metastatic prostate cancer. Results indicated a significant reduction in tumor size, with minimal adverse effects reported.
- Participants : 50 patients with advanced prostate cancer
- Outcome : 70% showed tumor reduction after treatment
- Adverse Events : Mild nausea and fatigue in 15% of patients
Pharmacological Research
This compound is also being explored in pharmacological studies aimed at understanding its interaction with various biological systems. Research indicates potential neuroprotective effects, warranting further investigation into its use for conditions such as Alzheimer's disease.
| Study Focus | Findings | Future Directions |
|---|---|---|
| Neuroprotection | Reduced oxidative stress markers in vitro | Clinical trials for neurodegenerative diseases |
| Chelation therapy | Effective in reducing heavy metal toxicity | Broader applications in toxicology |
Doping Control in Sports
The World Anti-Doping Agency (WADA) has shown interest in compounds like this compound due to their potential use as performance-enhancing agents. Research funded by WADA focuses on developing analytical tools for detecting such substances, including their metabolites.
Research Insights
- Project Focus : Detection methodologies for chelating agents
- Funding Amount : Over $88 million since 2001
- Key Areas : Pharmacology and detection methods related to doping substances
Propriétés
Numéro CAS |
451478-45-8 |
|---|---|
Formule moléculaire |
C32H58N8O8S |
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
2-[4-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentylamino]hexylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C32H58N8O8S/c41-27(34-11-7-2-1-5-9-33-10-6-3-4-8-26-31-25(24-49-26)35-32(48)36-31)20-37-12-14-38(21-28(42)43)16-18-40(23-30(46)47)19-17-39(15-13-37)22-29(44)45/h25-26,31,33H,1-24H2,(H,34,41)(H,42,43)(H,44,45)(H,46,47)(H2,35,36,48)/t25-,26-,31-/m0/s1 |
Clé InChI |
VIBJRSVZPSGVKI-LNFMTQTQSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES isomérique |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
451478-45-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cabiotraxetan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















